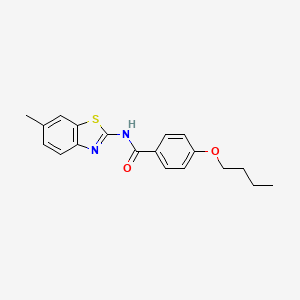

4-butoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Description

4-Butoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide (CAS: 477554-87-3) is a benzothiazole-derived compound characterized by a benzamide core substituted with a 4-butoxy group and linked to a 6-methyl-1,3-benzothiazol-2-yl moiety. Its molecular formula is C₁₉H₂₀N₂O₂S, with a molecular weight of 340.44 g/mol. The compound’s structure combines a lipophilic butoxy chain with the aromatic and heterocyclic features of benzothiazole, making it a candidate for studies in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-butoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-3-4-11-23-15-8-6-14(7-9-15)18(22)21-19-20-16-10-5-13(2)12-17(16)24-19/h5-10,12H,3-4,11H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYCXOJNKLVNRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A similar compound, n-methylbenzamide, is known to inhibit pde10a (phosphodiesterase), which is abundant only in brain tissue .

Pharmacokinetics

A similar compound, 4-fluoro-n-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-n-methylbenzamide, has been reported to have a good pharmacokinetic profile in rats .

Biological Activity

4-butoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : 4-butoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

- Molecular Formula : C19H20N2O2S

The biological activity of 4-butoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

- Receptor Modulation : It may act as a modulator of receptors linked to cancer cell signaling, thereby influencing cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that benzothiazole derivatives exhibit significant anticancer activity. A study evaluated several benzothiazole derivatives and found that compounds with similar structures to 4-butoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide showed promising results in inducing apoptosis in cancer cells by activating procaspase-3 to caspase-3 .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 8j | U937 | 5.2 | Procaspase-3 activation |

| 8k | MCF-7 | 6.6 | Procaspase-3 activation |

Antimicrobial Activity

The benzothiazole moiety is known for its antimicrobial properties. Compounds with this structure have been studied for their efficacy against various pathogens. The presence of the butoxy group may enhance solubility and bioavailability, contributing to the overall antimicrobial efficacy.

Case Studies

- Anticancer Evaluation : A series of benzothiazole derivatives were tested against cancer cell lines U937 (procaspase-3 over-expressing) and MCF-7 (no procaspase-3 expression). Compounds demonstrated selective cytotoxicity with significant apoptosis induction through procaspase activation .

- Neurotoxicity Assessment : Another study evaluated a range of benzothiazole derivatives for neurotoxic effects and found that most compounds exhibited no significant neurotoxicity while maintaining anticonvulsant activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares core structural features with several benzothiazole-amide derivatives reported in the literature. Key analogs include:

Key Observations :

- Lipophilicity : The 4-butoxy group in the target compound enhances lipophilicity compared to analogs with shorter alkoxy (e.g., methoxy) or halogen substituents. This may improve membrane permeability in biological systems .

- Crystal Packing : Analogs like 2-BTBA and 2-BTFBA exhibit distinct lattice parameters (e.g., 2-BTBA: Volume = 1169.13 ų; 2-BTFBA: Volume = 1195.61 ų), suggesting that bulky substituents like fluorine or butoxy groups influence molecular packing and crystallinity .

- Thermal Stability : Melting points of analogs vary widely (145–210°C), with nitro- or chloro-substituted derivatives (e.g., 5d: 188–190°C) showing higher thermal stability due to strong intermolecular interactions .

Spectroscopic and Computational Comparisons

- IR Spectroscopy : All analogs show characteristic amide I (C=O, 1640–1660 cm⁻¹) and benzothiazole C=N (1590–1610 cm⁻¹) stretches. The target compound’s butoxy group would introduce additional C-O-C asymmetric stretches (~1150 cm⁻¹) .

- NMR Data : For 6-methylbenzothiazole derivatives, the methyl group typically resonates at δ 2.4–2.6 ppm (¹H NMR), while aromatic protons appear between δ 7.0–8.5 ppm. The butoxy chain’s protons would split into distinct multiplets (δ 0.9–1.7 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.